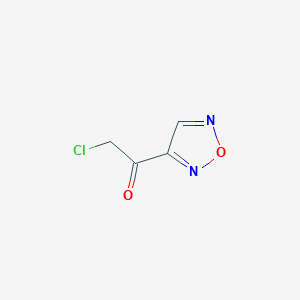
2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one
説明
2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered oxadiazole ring, which contains an oxygen atom and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 239.5±38.0 °C, and its predicted density is 1.442±0.06 g/cm3 . The predicted pKa value is -3.95±0.30 .科学的研究の応用
Synthetic Methods and Chemical Properties
Synthesis of Oxadiazole Derivatives : Oxadiazoles, including structures related to 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one, are crucial in organic synthesis. They are synthesized for their unique chemical behaviors and applications in further chemical transformations. For example, the reaction of oxadiazole derivatives with various agents can lead to the formation of compounds with significant biological activities (Zhu et al., 2015).
Eco-friendly Synthetic Protocols : Research has been directed towards developing greener and more sustainable methods for synthesizing oxadiazole derivatives, leveraging water as a solvent and avoiding the use of harmful catalysts, thereby minimizing environmental impact (Zhu et al., 2015).
Pharmacological Research
Anticancer Potential : Oxadiazole derivatives have been studied for their anticancer properties. Specific compounds have shown the ability to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism involves cell cycle arrest and induction of apoptosis, indicating the therapeutic potential of these compounds against breast and colorectal cancers (Zhang et al., 2005).
Antimicrobial Activity : Synthesized oxadiazole compounds have demonstrated significant antimicrobial properties. Studies have reported their efficacy against bacterial strains like S. aureus and P. aeruginosa, suggesting their potential application in developing new antimicrobial agents (Fuloria et al., 2009).
Materials Science
Luminescent Properties : Oxadiazole derivatives have been explored for their photoluminescent properties, making them suitable for applications in optoelectronic devices. Their ability to exhibit strong blue fluorescence under certain conditions is particularly valued in the development of display technologies and fluorescent markers (Han et al., 2010).
Liquid Crystals and Mesogens : The structural versatility of oxadiazole derivatives allows for their use in creating new liquid crystalline materials. These materials display unique mesomorphic behaviors, applicable in advanced displays, sensor technologies, and smart materials (Han et al., 2010).
特性
IUPAC Name |
2-chloro-1-(1,2,5-oxadiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-1-4(8)3-2-6-9-7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCCGNHRVQMSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


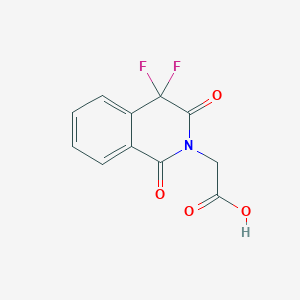

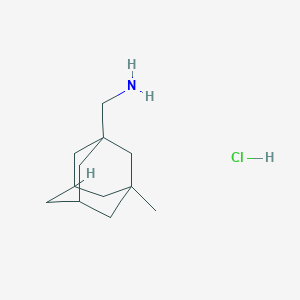
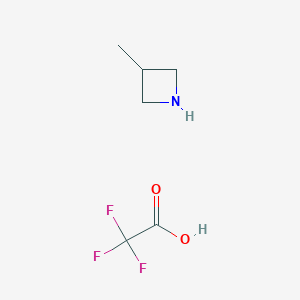
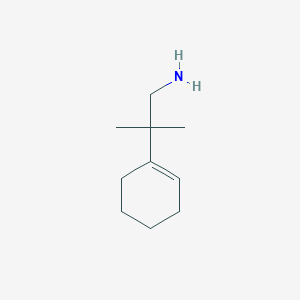
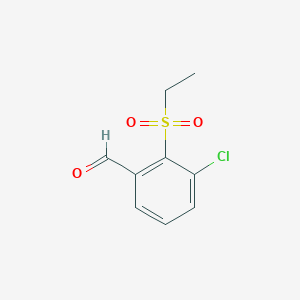
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)
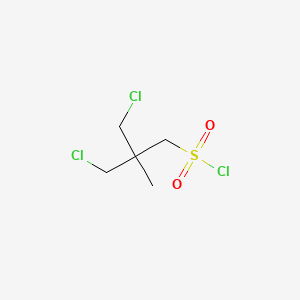
![[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430674.png)
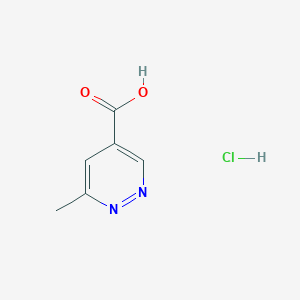

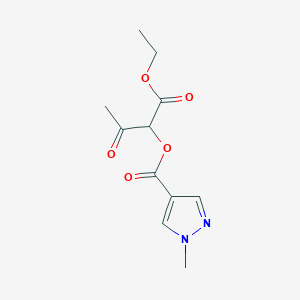

![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)
